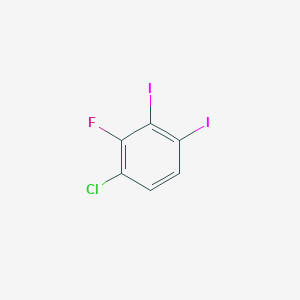
1-Chloro-2-fluoro-3,4-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-3,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. This compound is part of the halogenated benzene family, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The iodine atoms in the compound can be oxidized to form iodates or reduced to iodides under appropriate conditions.
Coupling Reactions: The compound can serve as a substrate in metal-catalyzed coupling reactions, such as the Heck and Sonogashira couplings, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dimethylamine in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of iodates or iodides.
Coupling Reactions: Formation of biaryl compounds or alkynylated benzenes.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-3,4-diiodobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-chloro-2-fluoro-3,4-diiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to the formation of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions . The compound’s reactivity is influenced by the relative positions of the halogen atoms, which can stabilize or destabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-fluoro-2-iodobenzene
- 1-Chloro-3-fluoro-2,4-diiodobenzene
- 2-Chloro-1-fluoro-4-iodobenzene
Comparison: 1-Chloro-2-fluoro-3,4-diiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, the presence of iodine atoms at the 3 and 4 positions makes it more susceptible to oxidative addition reactions compared to compounds with different halogen placements .
Propriétés
Formule moléculaire |
C6H2ClFI2 |
|---|---|
Poids moléculaire |
382.34 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-3,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Clé InChI |
YHZRUAQEIKNGHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


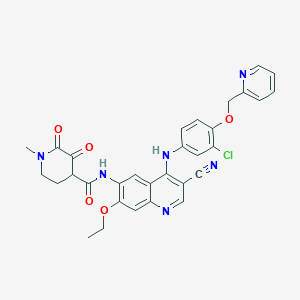
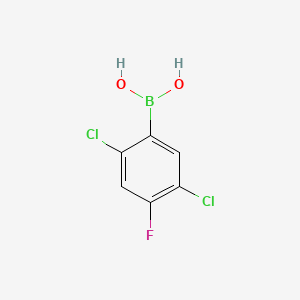
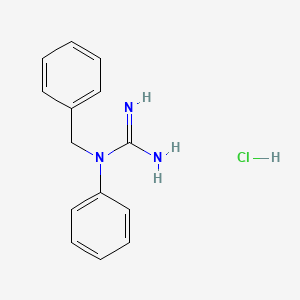
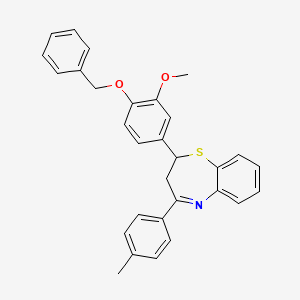
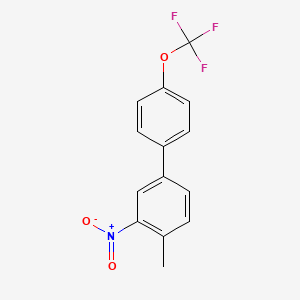
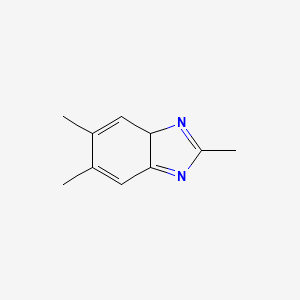
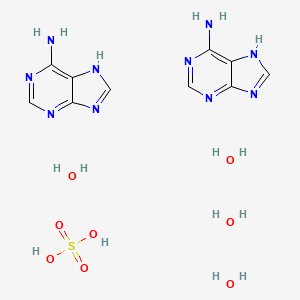
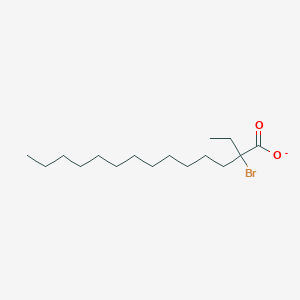
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
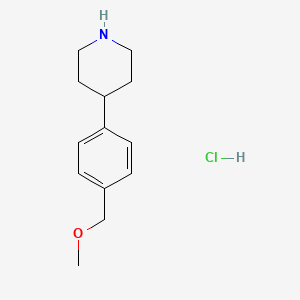
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
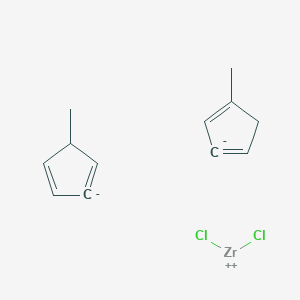
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
